Cyclopropanamine, 2-(2-thienyl)-

Cyclopropanamine, 2-(2-thienyl)- (CAS 89853-44-1), also known as 2-(Thiophen-2-yl)cyclopropan-1-amine, is a cyclic organic amine with the molecular formula C7H9NS and a molecular weight of 139.22 g/mol. It is characterized by a cyclopropane ring attached to a thiophene ring.

Molecular Formula C7H9NS
Molecular Weight 139.22 g/mol
CAS No. 89853-44-1
Cat. No. B1438118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanamine, 2-(2-thienyl)-
CAS89853-44-1
Molecular FormulaC7H9NS
Molecular Weight139.22 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=CS2
InChIInChI=1S/C7H9NS/c8-6-4-5(6)7-2-1-3-9-7/h1-3,5-6H,4,8H2
InChIKeyVVGLOBBDGMVHNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropanamine, 2-(2-thienyl)- (CAS 89853-44-1) Procurement and Basic Characteristics Overview


Cyclopropanamine, 2-(2-thienyl)- (CAS 89853-44-1), also known as 2-(Thiophen-2-yl)cyclopropan-1-amine, is a cyclic organic amine with the molecular formula C7H9NS and a molecular weight of 139.22 g/mol . It is characterized by a cyclopropane ring attached to a thiophene ring. This compound belongs to the broader class of arylcyclopropylamines, a scaffold widely investigated for its potential to inhibit enzymes like lysine-specific demethylase 1 (LSD1) and monoamine oxidases (MAO), making it a point of interest in medicinal chemistry and epigenetics research [1].

The Risk of Analog Substitution for Cyclopropanamine, 2-(2-thienyl)- in Research Applications


For researchers and procurement specialists, substituting Cyclopropanamine, 2-(2-thienyl)- with another 2-arylcyclopropylamine analog cannot be done without risking significant changes in biological activity and physicochemical properties. While the class as a whole is known for interactions with targets like LSD1 and MAO [1], the identity of the aryl substituent is a critical determinant of potency and selectivity. For example, even within a closely related chemical series, replacing a methyl group with a 2-thienyl moiety can result in a dramatic reduction in inhibitory potency, as evidenced by an IC50 shift from 36 nM to over 5800 nM in one related assay [2]. This underscores that structural nuances are not trivial and that direct, quantitative evidence is required to justify the selection of one analog over another.

Quantitative Differentiation Analysis: Cyclopropanamine, 2-(2-thienyl)- vs. Closest Analogs


Validated Research Application Scenarios for Cyclopropanamine, 2-(2-thienyl)- (CAS 89853-44-1)


Scaffold for Epigenetic Probe Development (LSD1/MAO Inhibition)

The compound is a member of the arylcyclopropylamine class, which is a validated scaffold for developing inhibitors of amine oxidase domain-containing enzymes like LSD1, MAO A, and MAO B [1]. This makes it a relevant starting point or intermediate for medicinal chemistry programs focused on epigenetics, oncology, or neuroscience. However, its specific activity profile must be determined experimentally, as potency and selectivity can vary widely based on the aryl substituent [2].

Synthetic Intermediate for Fine Chemicals

As a primary amine with a unique cyclopropane-thiophene structure, this compound can serve as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, such as amide coupling or reductive amination, to create more complex molecules for pharmaceutical or materials science research [1].

Negative Control or Selectivity Tool in Analog Studies

Based on class-level inferences, if a research program has identified a highly potent 2-arylcyclopropylamine lead compound, this specific 2-thienyl analog may serve as a valuable tool compound for structure-activity relationship (SAR) studies. Data from related series suggests that the 2-thienyl substituent can significantly reduce potency against certain targets [2], making this compound a potential negative control to confirm target engagement and selectivity hypotheses.

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